molecular formula C22H25ClN2O5 B5105301 1-(3-chlorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate

1-(3-chlorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate

Cat. No. B5105301
M. Wt: 432.9 g/mol
InChI Key: DCNOOJXFEAJQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been shown to bind to several neurotransmitter receptors, including 5-HT1A, 5-HT2A, and D2 receptors. It has also been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their availability in the brain.
Biochemical and Physiological Effects
Studies have shown that 1-(3-chlorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate has several biochemical and physiological effects. This compound has been shown to increase the release of serotonin and dopamine in the brain, leading to an increase in mood and a reduction in anxiety and depression symptoms. It has also been shown to have an effect on the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in the body's stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-chlorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its ability to modulate neurotransmitter activity in the brain. This makes it a potentially useful tool for studying the role of neurotransmitters in various neurological disorders. However, one limitation of using this compound is its potential for off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(3-chlorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate. One potential avenue of research is the development of more specific and selective compounds that target specific neurotransmitter receptors. Another direction for research is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its potential therapeutic benefits.

Synthesis Methods

The synthesis of 1-(3-chlorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate involves the reaction of 1-(3-chlorobenzoyl)piperazine with 3-phenylpropanol in the presence of a catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt. This synthesis method has been reported in several scientific publications and is considered to be a reliable and efficient way to produce this compound.

Scientific Research Applications

1-(3-chlorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for several neurotransmitter receptors, including serotonin and dopamine receptors. It has also been shown to have an effect on the release and reuptake of these neurotransmitters, making it a potential candidate for the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

(3-chlorophenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O.C2H2O4/c21-19-10-4-9-18(16-19)20(24)23-14-12-22(13-15-23)11-5-8-17-6-2-1-3-7-17;3-1(4)2(5)6/h1-4,6-7,9-10,16H,5,8,11-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNOOJXFEAJQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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